![molecular formula C25H28N4O2 B3006009 (E)-2-[4-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile CAS No. 1198059-60-7](/img/structure/B3006009.png)
(E)-2-[4-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NMR Characteristics and Conformational Analysis
The study titled "NMR Characteristics and Conformational Analysis of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl) prop-2-en-1-one Derivatives" focuses on the design and synthesis of a new series of derivatives that include a piperidine structure similar to the compound . The research provides detailed NMR spectral assignments for these compounds, which were obtained through one- and two-dimensional NMR experiments. Additionally, the conformational aspects of these molecules were explored using ROESY, variable-temperature NMR spectroscopy, and molecular modeling. This analysis is crucial for understanding the spatial arrangement of atoms in the molecule and could be applied to the compound "(E)-2-[4-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile" to predict its NMR characteristics and conformational behavior .
Synthesis Analysis of Piperidine Derivatives
The paper "(E)‒1‒Benzyl‒3‒(1‒Iodoethylidene)Piperidine: Nucleophile‒Promoted Alkyne‒Iminium Ion Cyclizations" describes a synthesis process that involves nucleophile-promoted cyclizations to create a piperidine derivative. The synthesis begins with 4-hexyn-1-ol and proceeds through intermediates such as 4-hexyn-1-yl methanesulfonate and N-Benzyl-4-hexyn-1-amine, leading to the final product, (E)-1-Benzyl-3-(1-iodoethylidene)piperidine. This process includes steps like O-sulfonation, N-alkylation, and cyclization, which are relevant to the synthesis of complex piperidine-containing compounds. The methodology and chemical reactions presented in this paper could provide insights into the synthesis of the target compound by highlighting the potential reactions and conditions that could be employed .
Molecular Structure Analysis
While the provided papers do not directly analyze the molecular structure of "(E)-2-[4-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile," the techniques and findings from the NMR study can be extrapolated to understand the molecular structure of the compound. The use of NMR spectroscopy and molecular modeling can reveal the electronic environment of the molecule, the presence of functional groups, and the overall geometry, which are essential for predicting the behavior and reactivity of the compound .
Chemical Reactions Analysis
The synthesis paper provides a detailed account of the chemical reactions involved in the formation of a piperidine derivative. These reactions include addition to carbon-carbon double bonds, alkylation, annulation to form heterocyclic structures, and replacement reactions. Understanding these reactions is vital for the synthesis of complex molecules, as it allows chemists to manipulate the structure and functional groups to achieve the desired compound. The chemical reactions described in the paper could be relevant to the synthesis and reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the structural features and the synthesis process. The presence of a benzoxazole ring and a piperidine moiety suggests that the compound may exhibit certain aromatic characteristics and basicity due to the nitrogen atom in the piperidine ring. The synthesis process, involving various reagents and conditions, can also affect the physical properties such as solubility, melting point, and stability of the compound. However, without specific data on the target compound, the properties must be estimated based on the known behavior of similar structures .
科学的研究の応用
Synthesis and Evaluation in Drug Development
- Anti-inflammatory Potential of Benzothiazole Clubbed Chromene Derivatives : A study detailed the synthesis of chromene derivatives using a multi-step process involving benzothiazole and dimedone, catalyzed by piperidine. These compounds exhibited significant anti-inflammatory activity, suggesting their potential as templates for new anti-inflammatory drugs (Gandhi et al., 2018).
Chemical Synthesis and Stereochemistry
- Stereochemistry of Ionic Thiol Addition to Acetylenic Ketones : Research on piperidine-catalyzed addition of thiols to acetylenic ketones, exploring the formation of (E)- and (Z)-isomers, provides insights into the stereochemical outcomes influenced by solvent and catalytic conditions (Omar & Basyouni, 1974).
Molecular Structure Analysis
- Vibrational Spectra and Structure of Benzoxazol Derivatives : The study on the molecular structure and vibrational frequencies of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one using HF and DFT methods showcases the importance of structural analysis in understanding compound properties (Taşal et al., 2009).
Catalytic Activity and Synthetic Applications
- Highly Active Au(I) Catalyst for Hydrofunctionalization of Allenes : Demonstrates the use of catalysts in intramolecular reactions to form piperidine derivatives, highlighting the catalytic efficiency in forming nitrogen heterocycles (Zhang et al., 2006).
Wound Healing Applications
- Evaluation of Wound-Healing Potential of Piperidine-Based Derivatives : This research evaluated the in vivo wound-healing activity of specific piperidine-based ethanone derivatives, revealing significant wound healing in certain treated groups and suggesting the impact of functional groups on therapeutic efficacy (Vinaya et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-2-[4-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-4-11-29-17(2)14-20(18(29)3)15-21(16-26)25(30)28-12-9-19(10-13-28)24-27-22-7-5-6-8-23(22)31-24/h5-8,14-15,19H,4,9-13H2,1-3H3/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFANHYIPYACEW-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-[4-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


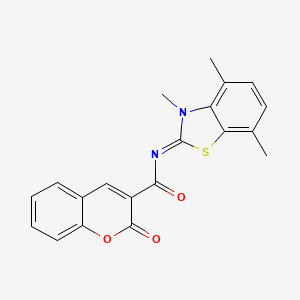
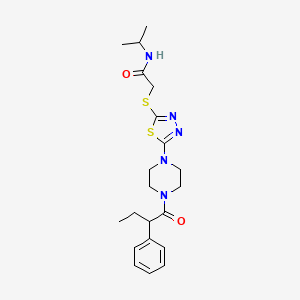
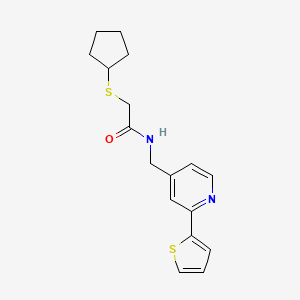
![(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B3005935.png)
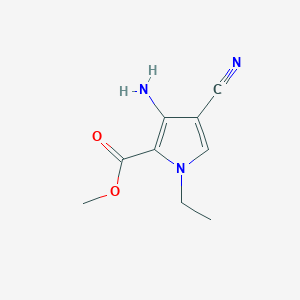

![N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3005938.png)
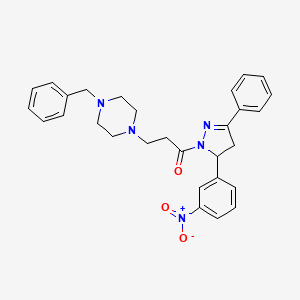

![1-(4-Phenyl-2-thiazolyl)-1-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B3005941.png)
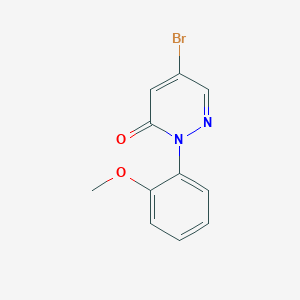
![Methyl (1S,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate](/img/structure/B3005947.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B3005949.png)